(E)-3-(4-Bromophenyl)-2-cyanoacrylic acid
Description
(E)-3-(4-Bromophenyl)-2-cyanoacrylic acid (CAS: 58177-54-1; molecular formula: C₁₀H₆BrNO₂; molecular weight: 252.06 g/mol) is a cyanoacrylate derivative characterized by a conjugated α,β-unsaturated carbonyl system and a para-bromophenyl substituent. This compound typically exists as a white to off-white crystalline solid, soluble in polar organic solvents like ethanol and dimethyl sulfoxide (DMSO) . Its structure features a planar geometry due to the (E)-configuration of the acrylate group, which enhances electron-withdrawing properties, making it valuable in applications such as organic electronics and dye-sensitized solar cells (DSSCs) . The bromine atom at the para position introduces steric and electronic effects that influence reactivity and intermolecular interactions .
Properties
IUPAC Name |
(E)-3-(4-bromophenyl)-2-cyanoprop-2-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrNO2/c11-9-3-1-7(2-4-9)5-8(6-12)10(13)14/h1-5H,(H,13,14)/b8-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REWONLOPJHWIMK-VMPITWQZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=C(C#N)C(=O)O)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C(\C#N)/C(=O)O)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70574086 | |
| Record name | (2E)-3-(4-Bromophenyl)-2-cyanoprop-2-enoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70574086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58177-54-1, 339548-64-0 | |
| Record name | (2E)-3-(4-Bromophenyl)-2-cyano-2-propenoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=58177-54-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2E)-3-(4-Bromophenyl)-2-cyanoprop-2-enoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70574086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(4-BROMOPHENYL)-2-CYANO-2-PROPENOIC ACID | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 339548-64-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(4-Bromophenyl)-2-cyanoacrylic acid typically involves the Knoevenagel condensation reaction. This reaction is carried out between 4-bromobenzaldehyde and malononitrile in the presence of a base such as piperidine. The reaction mixture is then subjected to acidic workup to yield the desired product.
Industrial Production Methods
Industrial production of (E)-3-(4-Bromophenyl)-2-cyanoacrylic acid follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(4-Bromophenyl)-2-cyanoacrylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and sodium ethoxide (NaOEt) are commonly employed.
Major Products Formed
Oxidation: 3-(4-Bromophenyl)-2-cyanoacrylic acid.
Reduction: 3-(4-Bromophenyl)-2-cyanoethylamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(E)-3-(4-Bromophenyl)-2-cyanoacrylic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the preparation of complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (E)-3-(4-Bromophenyl)-2-cyanoacrylic acid involves its interaction with specific molecular targets. The cyano group can act as an electrophile, while the bromophenyl group can participate in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Key Findings :
- Bromine (para) provides strong electron-withdrawing effects, enhancing charge transfer in DSSCs compared to methoxy (electron-donating) or methyl groups .
- Fluorine (meta) introduces polarity without significant steric bulk, improving solubility in hydrophobic matrices .
Substituent Position Variations
The position of bromine on the phenyl ring significantly impacts molecular geometry and reactivity:
Key Findings :
- Para-substituted bromine promotes planar molecular conformations, facilitating π-π stacking in solid-state applications .
- Meta-substituted derivatives exhibit torsional strain, reducing crystallinity and stability .
Complex Derivatives with Additional Functional Groups
Incorporation of heterocycles or extended π-systems alters optoelectronic properties:
Key Findings :
- Furan-based derivatives exhibit redshifted absorption spectra, suitable for low-bandgap applications .
- Phenothiazine and indolocarbazole donors improve light-harvesting efficiency in DSSCs by extending conjugation .
Comparative Analysis of Physicochemical Properties
- Solubility: Bromophenyl derivatives show lower solubility in non-polar solvents compared to methyl or methoxy-substituted analogs due to bromine's polarizability .
- Thermal Stability : Para-bromophenyl derivatives decompose at ~250°C, higher than meta-substituted analogs (~220°C), attributed to stronger crystal packing .
- Ag/AgCl) for (E)-3-(4-bromophenyl)-2-cyanoacrylic acid, 0.3 V more negative than methoxy derivatives, indicating superior electron affinity .
Application-Oriented Performance
Dye-Sensitized Solar Cells (DSSCs)
- Efficiency: Bromophenyl cyanoacrylates achieve moderate DSSC efficiencies (η = 4–6%), outperformed by phenothiazine-based dyes (η = 7.2%) due to broader absorption spectra .
- Charge Transfer : Bromine’s electron-withdrawing nature enhances electron injection into TiO₂, but bulky substituents limit dye adsorption density .
Pharmaceutical Intermediates
- Ethyl cyanoacrylate derivatives serve as precursors for 2-propenoylamides, whereas bromophenyl analogs are less explored due to higher toxicity .
Biological Activity
(E)-3-(4-Bromophenyl)-2-cyanoacrylic acid is a compound of significant interest due to its diverse biological activities and potential applications in medicinal chemistry. This article explores its biochemical properties, cellular effects, molecular mechanisms, and relevant case studies, supported by data tables and research findings.
Molecular Structure:
- Chemical Formula: C₉H₆BrNO₂
- CAS Number: 58177-54-1
- Molecular Weight: 232.06 g/mol
The compound features a cyanoacrylic acid backbone with a bromophenyl substituent, which contributes to its biological activity.
2.1 Enzyme Interactions
(E)-3-(4-Bromophenyl)-2-cyanoacrylic acid has been shown to interact with various enzymes, influencing their activity. Notably, it exhibits inhibition of:
- Carbonic Anhydrase I and II : Inhibition constants (Ki) range from 13.90 to 41.46 nM for hCA I and 12.82 to 49.95 nM for hCA II, indicating strong inhibitory activity .
- Acetylcholinesterase (AChE) : The compound displays competitive inhibition with Ki values ranging from 280.92 to 1370.01 nM .
2.2 Cellular Effects
The compound modulates cell signaling pathways, affecting cell proliferation and differentiation:
- Cancer Cell Lines : Studies indicate that (E)-3-(4-Bromophenyl)-2-cyanoacrylic acid can induce apoptosis in various cancer cell lines by disrupting metabolic pathways .
- Stem Cells : It influences the differentiation of stem cells through modulation of gene expression related to cell fate determination .
3.1 Target Interactions
The compound acts primarily through interactions with:
- Topoisomerase II : It induces DNA double-strand breaks, leading to cell cycle arrest and apoptosis in cancer cells .
- Enzyme Inhibition : Its role as an inhibitor affects metabolic pathways such as the tricarboxylic acid (TCA) cycle and amino acid metabolism .
3.2 Transport Mechanisms
Transport across cellular membranes is facilitated by specific transporters, allowing for effective distribution within tissues . The compound's lipophilicity enhances its cellular uptake.
4.1 In Vivo Studies
Animal model studies reveal that dosage significantly impacts biological outcomes:
- Low Doses : Beneficial effects on metabolism and cellular function.
- High Doses : Toxicity observed, including cellular apoptosis and tissue damage .
4.2 Comparative Analysis
A comparison with similar compounds highlights the unique biological profile of (E)-3-(4-Bromophenyl)-2-cyanoacrylic acid:
| Compound Name | Ki (nM) AChE | Ki (nM) hCA I | Ki (nM) hCA II |
|---|---|---|---|
| (E)-3-(4-Bromophenyl)-2-cyanoacrylic acid | 280.92 - 1370.01 | 13.90 - 41.46 | 12.82 - 49.95 |
| Alpha-Cyano-4-hydroxycinnamic Acid | Varies | Not applicable | Not applicable |
5. Conclusion
(E)-3-(4-Bromophenyl)-2-cyanoacrylic acid presents a promising profile as a bioactive compound with potential applications in cancer therapy and enzyme inhibition strategies. Ongoing research is necessary to fully elucidate its mechanisms of action and therapeutic potential.
Q & A
Q. What are the common synthetic routes for (E)-3-(4-Bromophenyl)-2-cyanoacrylic acid, and how can reaction conditions be optimized?
The compound is typically synthesized via the Knoevenagel condensation between 4-bromobenzaldehyde and cyanoacetic acid. Optimized conditions include using DMF as a solvent and piperidine as a catalyst at reflux temperatures (~80–100°C). Purification is achieved through recrystallization from ethanol, yielding ~82% pure product. Key parameters for optimization include solvent polarity, catalyst loading, and reaction time, monitored via TLC or HPLC .
Q. Which spectroscopic techniques are most effective for characterizing (E)-3-(4-Bromophenyl)-2-cyanoacrylic acid, and what key data should be reported?
Essential techniques include:
- FTIR : Confirm the presence of carboxylic acid (O–H stretch at ~3192 cm⁻¹), cyano group (C≡N stretch at ~2228 cm⁻¹), and conjugated C=C (1605 cm⁻¹) .
- NMR :
- ¹H NMR (DMSO-d₆) : Aromatic protons at δ 7.78–7.96 ppm (doublets, J = 8.0 Hz) and the α,β-unsaturated proton at δ 8.31 ppm (singlet) .
- ¹³C NMR : Carboxylic acid carbon at δ 163.5 ppm, cyano carbon at δ 116.4 ppm, and aromatic carbons at δ 127.2–153.4 ppm .
Advanced Research Questions
Q. How does the bromophenyl substituent influence the electronic properties and applications of (E)-3-(4-Bromophenyl)-2-cyanoacrylic acid in dye-sensitized solar cells (DSSCs)?
The 4-bromophenyl group acts as an electron-withdrawing substituent , enhancing conjugation and stabilizing the LUMO level, which improves electron injection into TiO₂ in DSSCs. The cyanoacrylic acid moiety serves as an anchoring group. Similar dyes (e.g., in ) show λmax ~470 nm (visible region) and redox potentials (~0.99 V vs. NHE) suitable for DSSCs. Computational studies (DFT/TD-DFT) are recommended to correlate structure with optoelectronic properties .
Q. What strategies can resolve discrepancies in reported melting points or NMR spectral data for (E)-3-(4-Bromophenyl)-2-cyanoacrylic acid?
Conflicting data may arise from impurities or solvent effects. To resolve:
- Melting point : Use differential scanning calorimetry (DSC) for precise measurement and compare with literature.
- NMR : Ensure deuterated solvent consistency (e.g., DMSO-d₆ vs. CDCl₃). For aromatic proton shifts, verify substituent effects (e.g., bromine’s deshielding impact) .
- Crystallography : Single-crystal X-ray diffraction (as in ) confirms molecular geometry and resolves stereochemical ambiguities.
Q. How can researchers design in vitro assays to assess the bioactivity of derivatives of (E)-3-(4-Bromophenyl)-2-cyanoacrylic acid, such as enzyme inhibition or cytotoxicity?
- Enzyme inhibition : Test against targets like acid phosphatases (ACP) or alkaline phosphatase (ALP) using colorimetric assays (e.g., p-nitrophenyl phosphate hydrolysis). Monitor activity via absorbance at 405 nm and validate with ANOVA .
- Cytotoxicity : Use cell lines (e.g., HepG2 or MCF-7) with MTT assays. Derivatives (e.g., acrylamides ) may require structural modifications (e.g., substituting –COOH with –CONH₂) to enhance bioavailability.
- Statistical validation : Include triplicate measurements and IC₅₀ calculations via nonlinear regression .
Methodological Notes
- Synthetic reproducibility : Always report solvent purity, catalyst source, and heating methods to ensure reproducibility .
- Data reporting : Include full NMR assignments (¹H, ¹³C, DEPT) and HRMS for molecular weight confirmation .
- Advanced applications : For DSSCs, pair experimental data with computational modeling (e.g., Gaussian or ORCA) to predict charge-transfer efficiency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
